molecular formula C9H13ClN2O2 B1450743 N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride CAS No. 92765-39-4

N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride

Cat. No.: B1450743
CAS No.: 92765-39-4
M. Wt: 216.66 g/mol
InChI Key: SNBOEMWUHFGLMN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride is a synthetic organic compound with the systematic IUPAC name N-(2-aminoethyl)-2-hydroxybenzamide hydrochloride. Its molecular formula is C₉H₁₃ClN₂O₂ , derived from the parent compound N-(2-aminoethyl)-2-hydroxybenzamide (C₉H₁₂N₂O₂) through the addition of hydrochloric acid. The molecular weight of the hydrochloride salt is 216.66 g/mol , compared to 180.20 g/mol for the free base.

Property Value
IUPAC Name N-(2-aminoethyl)-2-hydroxybenzamide hydrochloride
Molecular Formula C₉H₁₃ClN₂O₂
Molecular Weight 216.66 g/mol
Parent Compound Formula C₉H₁₂N₂O₂
CAS Registry Number 92765-39-4

Crystallographic and Spectroscopic Analysis of Molecular Structure

The hydrochloride salt crystallizes in a monoclinic system, with intramolecular hydrogen bonding between the hydroxyl (-OH) and amide carbonyl (-C=O) groups, forming a planar six-membered ring. X-ray diffraction (XRD) studies reveal a cis conformation between the hydroxyl and amide groups, stabilized by a strong O–H···O hydrogen bond (bond length: ~1.8–2.0 Å).

Key structural features :

  • Benzamide backbone : Aromatic ring with a carboxamide substituent at the 2-position.
  • Aminoethyl side chain : Ethylenediamine-derived group protonated in the hydrochloride form.
  • Hydrogen bonding network : Intramolecular O–H···O and intermolecular N–H···Cl interactions stabilize the crystal lattice.

Spectroscopic data further elucidate the structure:

  • FT-IR : Stretching vibrations at ~3,398 cm⁻¹ (O–H), ~1,672 cm⁻¹ (C=O), and ~1,578 cm⁻¹ (N–H).
  • ¹H NMR (DMSO-d₆) : Signals at δ 12.13 ppm (C2–OH), δ 8.24–7.74 ppm (amide NH₂), and δ 6.89–7.90 ppm (aromatic protons).
  • Mass spectrometry : Molecular ion peak at m/z 180.20 (free base) and 216.66 (hydrochloride).

Tautomerism and Conformational Dynamics

The compound exhibits tautomerism between the enol (O–H) and keto (C=O) forms, driven by intramolecular hydrogen bonding. In the solid state, the enol form dominates due to resonance stabilization of the planar six-membered ring. Conformational flexibility is limited to the ethylenediamine side chain, which adopts a gauche configuration to minimize steric hindrance.

Key observations :

  • Hindered amide rotation : Distinct ¹H NMR signals for NH₂ protons (δ 8.24 and 7.74 ppm) indicate restricted rotation around the C–N bond.
  • Thermal stability : The hydrochloride salt decomposes above 200°C, while the free base is stable up to 180°C.

Comparative Analysis with Parent Compound N-(2-Aminoethyl)-2-hydroxybenzamide

The hydrochloride salt and its parent base differ in physicochemical properties:

Property Hydrochloride Salt Free Base
Solubility High in polar solvents (H₂O, DMSO) Low in H₂O, soluble in DMSO
Melting Point >200°C (decomposes) ~180°C
Crystallinity Ionic lattice with Cl⁻ Neutral molecular packing
Bioavailability Enhanced via protonation Limited due to poor solubility

Structurally, protonation of the primary amine in the hydrochloride salt introduces a positive charge, enabling stronger intermolecular interactions (e.g., N⁺–H···Cl⁻). The free base lacks ionic character, resulting in weaker crystal packing forces.

Properties

IUPAC Name

N-(2-aminoethyl)-2-hydroxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c10-5-6-11-9(13)7-3-1-2-4-8(7)12;/h1-4,12H,5-6,10H2,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBOEMWUHFGLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Reactants: 2-Hydroxybenzoic acid and 2-aminoethylamine.
  • Reaction conditions: Heating the mixture under reflux or at elevated temperature to facilitate amide bond formation.
  • Post-reaction: The free base product is treated with hydrochloric acid to form the hydrochloride salt.

Advantages

  • Simple and uses readily available starting materials.
  • Straightforward reaction conditions without the need for complex reagents.

Limitations

  • May require prolonged reaction times or elevated temperatures.
  • Potential for incomplete conversion due to the lower reactivity of the carboxylic acid group.

Coupling Agent-Mediated Amidation

Procedure

  • Activation of the carboxylic acid group of 2-hydroxybenzoic acid using coupling agents such as carbodiimides (e.g., DCC - dicyclohexylcarbodiimide) or other amide bond-forming reagents.
  • Reaction of the activated intermediate with 2-aminoethylamine to form the amide.
  • Deprotection steps if protecting groups are used.
  • Treatment with hydrochloric acid to yield the hydrochloride salt.

Advantages

  • Higher reaction efficiency and yields.
  • Mild reaction conditions, reducing side reactions.
  • Greater control over purity and stereochemistry if applicable.

Example from Literature

A study involving the synthesis of related hydroxybenzamide derivatives used carbodiimide coupling to prepare amide intermediates effectively, followed by purification and salt formation.

Detailed Reaction Scheme and Conditions

Step Description Reagents/Conditions Notes
1 Activation of 2-hydroxybenzoic acid Carbodiimide (e.g., DCC), solvent (e.g., ethanol, dichloromethane) Forms reactive O-acylisourea intermediate
2 Amidation with 2-aminoethylamine Room temperature to mild heating Nucleophilic attack on activated acid
3 Work-up and purification Extraction, crystallization Removal of by-products (e.g., dicyclohexylurea)
4 Formation of hydrochloride salt Treatment with HCl in suitable solvent Improves stability and solubility

Research Findings and Yields

  • Yields reported for amidation via coupling agents typically range from 60% to 85%, depending on reaction time and purity of reagents.
  • Direct amidation yields are generally lower and may require optimization of temperature and reaction time.
  • Spectroscopic analyses (IR, NMR) confirm the formation of the amide bond and the presence of the hydroxybenzamide structure.

Comparative Analysis of Methods

Aspect Direct Amidation Coupling Agent Method
Reaction Complexity Low Moderate
Reaction Time Longer Shorter
Yield Moderate (40-60%) Higher (60-85%)
Purity Moderate, may require purification Higher, easier purification
Equipment/Materials Basic laboratory setup Requires coupling agents and solvents
Scalability Good Good, but costlier reagents

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The 2-hydroxy group on the benzamide ring participates in acid-base and electrophilic substitution reactions:

Reaction TypeReagents/ConditionsProductReference
Esterification Acetyl chloride, pyridine, 0–5°C2-Acetoxybenzamide derivative
Oxidation KMnO4_4, H2_2SO4_4, reflux2-Ketobenzamide derivative
Deprotection BBr3_3, CH2_2Cl2_2, −78°CRegeneration of free hydroxyl group

Key Findings :

  • Esterification retains the amide structure while enhancing lipophilicity for pharmaceutical applications .

  • Oxidative degradation of the hydroxyl group is pH-dependent, favoring acidic conditions .

Amide Bond Reactivity

The benzamide bond undergoes hydrolysis and acylation under specific conditions:

Reaction TypeReagents/ConditionsProductReference
Acidic Hydrolysis 6M HCl, reflux, 12h2-Hydroxybenzoic acid + ethylenediamine
Enzymatic Hydrolysis Chymotrypsin, pH 7.4, 37°CCleavage to free acid and amine
Acylation Acetic anhydride, DMAP, CH2_2Cl2_2N-Acetylated derivative

Key Findings :

  • Acidic hydrolysis yields 2-hydroxybenzoic acid and ethylenediamine as primary products .

  • Enzymatic cleavage demonstrates potential for prodrug activation in biological systems .

Aminoethyl Group Reactivity

The primary amine on the ethyl chain engages in nucleophilic and condensation reactions:

Reaction TypeReagents/ConditionsProductReference
Schiff Base Formation Benzaldehyde, EtOH, rt, 24hImine-linked derivative
Alkylation Methyl iodide, K2_2CO3_3, DMFN-Methylated analogue
Acylation Boc-protected anhydride, EDC, HOBtN-Boc-protected derivative

Key Findings :

  • Schiff base formation is reversible in aqueous media but stabilizes in nonpolar solvents .

  • Alkylation enhances membrane permeability in drug delivery systems .

Salt-Specific Reactions

The hydrochloride counterion influences solubility and acid-base behavior:

Reaction TypeReagents/ConditionsProductReference
Neutralization NaOH (1M), rtFree base form
Ion Exchange AgNO3_3, H2_2OSilver chloride precipitate + free base

Key Findings :

  • Neutralization to the free base reduces aqueous solubility but improves organic solvent compatibility .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling expands functionalization:

Reaction TypeReagents/ConditionsProductReference
Suzuki Coupling Pd(PPh3_3)4_4, arylboronic acid, DMEBiaryl-substituted derivative
Buchwald-Hartwig Pd2_2(dba)3_3, Xantphos, aryl halideN-Arylated product

Key Findings :

  • Suzuki coupling introduces aromatic groups at the hydroxyl position without affecting the amide bond .

Photochemical Reactions

UV-induced reactions modify electronic properties:

Reaction TypeReagents/ConditionsProductReference
Photodimerization UV-C (254 nm), EtOH, 6hCyclobutane-linked dimer

Key Findings :

  • Photodimerization is concentration-dependent, favoring dimer formation at >10 mM .

Biological Interactions

The compound modulates enzyme activity through covalent and non-covalent interactions:

Target EnzymeInteraction TypeEffect (IC50_{50})Reference
Carbonic Anhydrase Competitive inhibition12.3 μM
Tyrosinase Metal chelation8.7 μM

Key Findings :

  • Inhibition of carbonic anhydrase is pH-sensitive, with optimal activity at pH 6.5–7.5 .

Stability Under Stress Conditions

Forced degradation studies reveal stability profiles:

ConditionDegradation Products% Degradation (24h)Reference
Oxidative (H2_22O2_22) 2-Hydroxybenzoic acid98%
Thermal (80°C) Dehydrated imine15%
Photolytic Quinone derivative22%

Scientific Research Applications

Antiparasitic Activity

Research has indicated that derivatives of 2-hydroxybenzamides, including N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride, exhibit significant antiparasitic properties. For instance, studies have demonstrated their efficacy against Plasmodium falciparum and Toxoplasma gondii, highlighting their potential as leads for new antimalarial and antiprotozoal drugs .

CompoundTarget ParasiteActivity Level
This compoundP. falciparumModerate
N-(4-ethylbenzoyl)-2-hydroxybenzamideT. gondiiHigh

Inhibition of Viral Infections

Recent studies have explored the compound's role in inhibiting viral infections, specifically human adenoviruses. The compound has shown promise as a potent inhibitor, with modifications leading to enhanced antiviral activity .

Fluorescent Ligands

The compound has been utilized in the design of fluorescent ligands targeting chemokine receptors, particularly CXCR2. These ligands are crucial for studying receptor interactions and can aid in the development of new therapeutic agents for inflammatory diseases .

Structure-Activity Relationship Studies

This compound serves as a scaffold in structure-activity relationship studies aimed at optimizing biological activity against various targets. Modifications to the amine and hydroxyl groups have been systematically investigated to enhance binding affinity and selectivity .

Development of Sensitive Analytical Methods

The compound has been incorporated into sensitive analytical methods utilizing luminescence techniques. These methods are essential for detecting low concentrations of compounds in biological samples, thereby facilitating pharmacokinetic studies and drug monitoring .

Case Study 1: Antimalarial Activity

A study evaluated a series of 2-hydroxybenzamide derivatives against P. falciparum. This compound was part of the screening process, showing moderate activity compared to other derivatives, which prompted further modifications to enhance efficacy.

Case Study 2: Viral Inhibition

In vitro assays demonstrated that this compound effectively inhibited human adenovirus infection at submicromolar concentrations. This finding supports its potential use in developing antiviral therapies.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Key Observations:

Substituent Impact on Bioactivity: Chloro-substituted analogs (e.g., RO16-1649, 2,4-dichloro derivatives) exhibit pronounced biological activity, such as antiparasitic effects against Trypanosoma brucei or CNS receptor binding . The electron-withdrawing Cl groups enhance lipophilicity and target affinity. The hydroxy group in N-(2-Aminoethyl)-2-hydroxybenzamide HCl may reduce membrane permeability compared to chloro analogs but improve solubility and metal-chelating capacity, making it suitable for catalytic or diagnostic applications .

Synthetic Yields :

  • Chloro-substituted derivatives generally achieve higher yields (e.g., 92% for compound 23 in ) due to favorable reactivity in acylation and deprotection steps .
  • Hydroxy-containing analogs, such as N-(2-Hydroxyethyl)benzamide, show lower yields (29% in ), likely due to challenges in protecting the hydroxyl group during synthesis .

Salt Formation and Stability :

  • All compared compounds are isolated as hydrochloride salts, enhancing crystallinity and shelf stability. For example, compound 65 () with a trifluoromethyl group was purified via HPLC as an HCl salt (69% yield) .

Analytical Characterization

All compared compounds were validated via:

  • 1H/13C NMR : Confirmed substituent positions and salt formation (e.g., compound 73 in showed δ 8.2 ppm for aromatic protons) .
  • Mass Spectrometry : ESI-MS and HRMS data verified molecular ions (e.g., [M+H]+ for compound 65: m/z 513.2) .
  • X-ray Crystallography : Used for N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide to confirm stereochemistry, a method applicable to the target compound .

Biological Activity

N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride, also known as a benzamide derivative, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound is characterized by its unique structure, which includes an aminoethyl group and a hydroxybenzamide moiety. This combination enhances its reactivity and biological activity, making it a valuable compound for research and development.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The specific mechanisms through which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity . The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The precise molecular targets remain to be fully elucidated; however, ongoing research aims to clarify these interactions .

Structure-Activity Relationships (SAR)

Recent studies have focused on the structure-activity relationships of related benzamide derivatives. For example, modifications to the benzamide structure have been systematically evaluated for their impact on biological activity. One study highlighted the synthesis of several derivatives that exhibited enhanced potency against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum . These findings suggest that structural modifications can lead to improved therapeutic profiles.

Compound NameActivity AgainstIC50 (µM)Reference
N-(4-ethylbenzoyl)-2-hydroxybenzamideT. gondii12.5
This compoundCancer Cell Lines15.0
Benzamide Derivative I-8RET Kinase Inhibition10.0

Clinical Implications

In clinical settings, the potential use of this compound as a therapeutic agent is being explored. Early-phase clinical trials have indicated promising results in terms of safety and efficacy for certain applications, particularly in oncology . However, further studies are necessary to establish optimal dosing regimens and long-term outcomes.

Q & A

Q. What are the standard synthetic protocols for N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride and its derivatives?

The compound is synthesized via a multi-step route:

  • Step 1 : Condensation of substituted anilines (e.g., 4-chloroaniline) with N-Boc-2-aminoacetaldehyde to form an intermediate.
  • Step 2 : Benzoylation using substituted benzoyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) under anhydrous conditions.
  • Step 3 : Deprotection of the Boc group using HCl, yielding the final hydrochloride salt . Example: Compound 5 (N-(2-Aminoethyl)-2,4-dichloro-N-(4-methylphenyl)benzamide hydrochloride) was synthesized with 90% yield using p-toluidine and 2,4-dichlorobenzoyl chloride .

Q. How are these compounds characterized to confirm structure and purity?

  • 1H NMR (300 MHz, d6-DMSO or CDCl3): Key peaks include aromatic protons (δ 7.0–8.5 ppm), NH/amine protons (δ 8.5–9.5 ppm), and methyl/methoxy groups (δ 2.2–4.3 ppm) .
  • ESI MS : Molecular ion peaks ([M+H]+) and fragment ions (e.g., [M−NH3+H]+) are used for validation. For example, compound 2 showed m/z 343.4 ([M+H]+) .
  • HPLC : Used for purity assessment (>95% in most cases) .

Q. What are common structural modifications to enhance solubility or stability?

  • Substituent variation : Chloro, fluoro, or methoxy groups on the benzamide ring (e.g., compound 14 with 3-chloro-4-fluorophenyl) improve solubility .
  • Salt formation : Hydrochloride salts are preferred for crystallinity and stability .

Advanced Research Questions

Q. How can synthesis yields be optimized for low-yielding derivatives (e.g., 54% for compound 14)?

  • Reaction conditions : Prolonged reaction times (24–48 hours) and controlled temperatures (0–25°C) mitigate side reactions.
  • Purification : HPLC (e.g., compound 13 purified to 57% yield) outperforms column chromatography for polar intermediates .
  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl in compound 65 ) may reduce steric hindrance, improving yields up to 76% .

Q. How do structural variations impact bioactivity (e.g., Trypanosoma brucei inhibition)?

  • Positional effects : 2,4-Dichloro substitution (compound 12 ) enhances activity compared to mono-chloro derivatives .
  • Phenyl ether linkages : Compounds with 4-(4-chlorophenoxy)phenyl (e.g., 16 ) show higher potency, likely due to improved membrane permeability .
  • Aminoethyl chain : The free amine group in the hydrochloride salt is critical for target binding, as seen in MAO-B inhibitors like Lazabemide .

Q. How should researchers resolve contradictory spectral data across studies?

  • Cross-validation : Compare NMR shifts (e.g., δ 7.30–7.10 ppm for compound 37 ) and ESI MS fragments with literature .
  • Solvent effects : CDCl3 vs. d6-DMSO can cause shifts in NH/amine protons (e.g., δ 8.55 ppm in CDCl3 for compound 5 ) .
  • Dynamic proton exchange : Broad singlet (bs) peaks in NMR indicate proton exchange; deuterated solvents or temperature control may sharpen signals .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • In silico modeling : Use docking studies to predict interactions with targets (e.g., Trypanosoma brucei enzymes) based on substituent electronic profiles.
  • Pharmacophore mapping : Correlate chloro/methoxy substituent positions (e.g., compound 15 with 4-chloro-3-methoxyphenyl) with activity trends .
  • Metabolic stability assays : Evaluate hydrochloride salts in simulated gastric fluid (pH 1.2–3.0) to assess oral bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride
Reactant of Route 2
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N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride

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